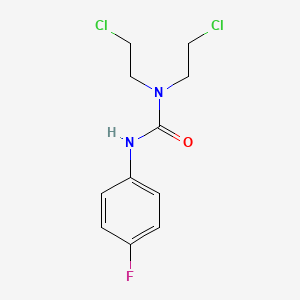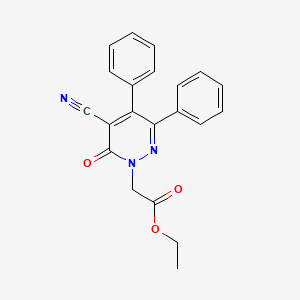
N-methyl-5-(3-nitrophenoxy)picolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-5-(3-nitrophenoxy)picolinamide is a chemical compound that belongs to the class of picolinamide derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-5-(3-nitrophenoxy)picolinamide typically involves the reaction of 5-(3-nitrophenoxy)picolinic acid with methylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
化学反応の分析
Types of Reactions
N-methyl-5-(3-nitrophenoxy)picolinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Reduction: Amino derivatives.
Oxidation: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted picolinamide derivatives.
科学的研究の応用
N-methyl-5-(3-nitrophenoxy)picolinamide has several scientific research applications, including:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation.
Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Materials Science: It is investigated for its potential use in the development of novel materials with unique electronic and optical properties.
作用機序
The mechanism of action of N-methyl-5-(3-nitrophenoxy)picolinamide involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby preventing the phosphorylation of downstream targets. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .
類似化合物との比較
Similar Compounds
N-methyl-4-phenoxypicolinamide: Known for its cytotoxic activity against various cancer cell lines.
N-methylpicolinamide-4-thiol: Exhibits potent antiproliferative activities and kinase inhibition.
Uniqueness
N-methyl-5-(3-nitrophenoxy)picolinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group allows for versatile chemical modifications, making it a valuable compound for various applications in medicinal chemistry and materials science .
特性
CAS番号 |
827029-01-6 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC名 |
N-methyl-5-(3-nitrophenoxy)pyridine-2-carboxamide |
InChI |
InChI=1S/C13H11N3O4/c1-14-13(17)12-6-5-11(8-15-12)20-10-4-2-3-9(7-10)16(18)19/h2-8H,1H3,(H,14,17) |
InChIキー |
ZEJSLZSXHBWDHW-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)C1=NC=C(C=C1)OC2=CC=CC(=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]-N,N-dimethylpropanamide;ethanesulfonic acid](/img/structure/B13999055.png)


![4-[3,5-Bis(trifluoromethyl)anilino]-1,1,1-trifluorobut-3-en-2-one](/img/structure/B13999087.png)
![1-Phenyl-3-[(E)-phenyldiazenyl]-1H-pyrazole-4,5-dione](/img/structure/B13999094.png)




![2-[[2,5-Dihydroxy-4-[(2-oxocycloheptyl)methyl]phenyl]methyl]cycloheptan-1-one](/img/structure/B13999118.png)


